![molecular formula C26H40O4 B1458104 (R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 1516887-33-4](/img/structure/B1458104.png)
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
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Overview
Description
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (CAS: 1516887-33-4) is a complex organic compound with potential biological activities. This article discusses its structural characteristics, biological properties, and relevant research findings.
Chemical Structure
The compound's molecular formula is C26H40O4 with a molecular weight of 416.6 g/mol. The detailed structure includes multiple stereocenters and functional groups that contribute to its biological activity.
Structural Features:
- Functional Groups: Hydroxy (-OH), ketone (=O), and carboxylic acid (-COOH).
- Stereochemistry: Multiple chiral centers enhance its specificity in biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
-
Anti-inflammatory Activity:
- Studies have shown that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases.
-
Antioxidant Properties:
- The presence of hydroxyl groups is associated with antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
-
Anticancer Potential:
- Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is thought to be mediated through several pathways:
- Nuclear Receptor Modulation: It may act as a ligand for nuclear receptors involved in metabolic regulation.
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes related to inflammatory processes.
Case Studies
-
Study on Anti-inflammatory Effects:
- In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
-
Antioxidant Activity Assessment:
- A DPPH assay indicated that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
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Cytotoxicity in Cancer Cells:
- A study involving human breast cancer cell lines (MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C26H40O4 |
Molecular Weight | 416.6 g/mol |
CAS Number | 1516887-33-4 |
Anti-inflammatory Activity | Inhibits TNF-alpha and IL-6 |
Antioxidant Activity | Significant DPPH radical scavenging |
Cytotoxicity | Induces apoptosis in MCF7 cells |
Properties
CAS No. |
1516887-33-4 |
---|---|
Molecular Formula |
C26H40O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23,27H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,25-,26-/m1/s1 |
InChI Key |
RDCBMNFSJFALPG-IVDGZAPRSA-N |
SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Isomeric SMILES |
C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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